
N-(4-methoxybenzyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure and Conformation Analysis
Research involving similar compounds has focused on understanding their crystal structure and molecular conformation, which is critical for their applications in medicinal chemistry. For example, the study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural similarities, provided insights into its potential as an antineoplastic agent. The crystal structure and conformation were analyzed using X-ray analysis and AM1 molecular orbital methods, highlighting the importance of understanding these parameters for drug design and development (Surajit Banerjee et al., 2002).
Synthesis of Novel Compounds
The synthesis of novel compounds for potential therapeutic applications is another area of research. Studies have focused on creating new chemical structures derived from similar compounds, aiming to explore their biological activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating the versatility of these compounds in generating new therapeutic agents (A. Abu‐Hashem et al., 2020).
Cytotoxicity and Antimicrobial Activity
Research on related compounds has also explored their cytotoxicity and antimicrobial activities, which are essential for developing new anticancer and antibiotic agents. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer treatment (Ashraf S. Hassan et al., 2014).
Antibacterial Agents
The development of antibacterial agents is another critical area of application. Pyrrole–2–carboxamide derivatives were synthesized and evaluated for their antibacterial activity, highlighting the potential of these compounds to address the need for new antibiotics. Some of the synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacterial strains (Y. Mane et al., 2017).
Optically Pure Complexes
The synthesis of optically pure anionic complexes of pyridinecarboxamide ligands has been explored for their extended structures and potential applications in materials science. These complexes show interesting structural properties, such as 0D discrete units, 1D zigzag chains, and 2D honeycomb layers, which could be useful in the development of new materials with specific optical properties (N. Chmel et al., 2011).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-15-4-2-13(3-5-15)11-24-18(26)25-9-7-16(12-25)28-17-10-14(6-8-23-17)19(20,21)22/h2-6,8,10,16H,7,9,11-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEVLKZLHQXSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

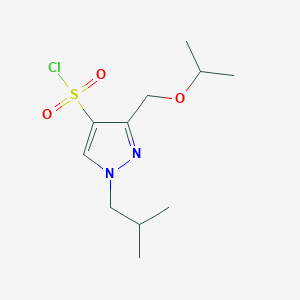

![7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/no-structure.png)
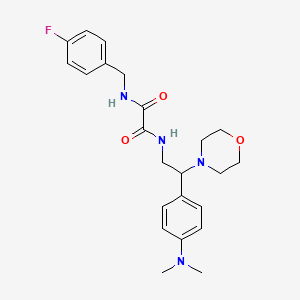

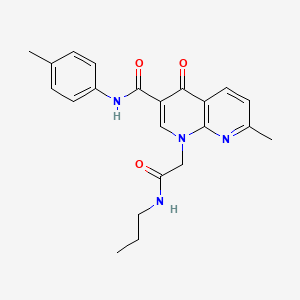
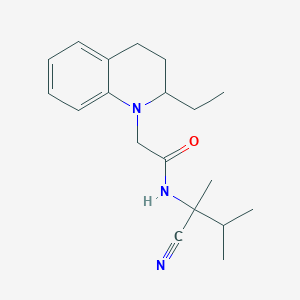
![1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2869663.png)
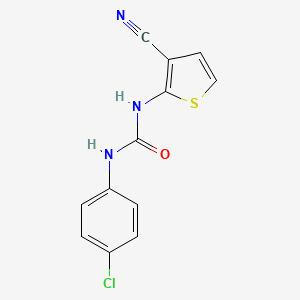
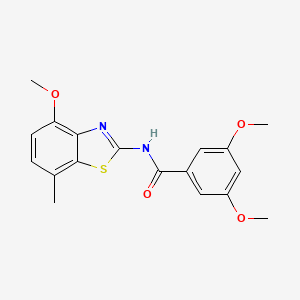
![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)
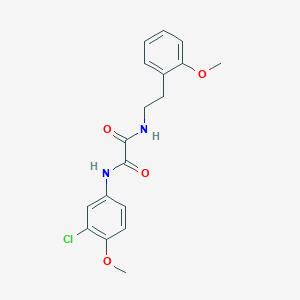
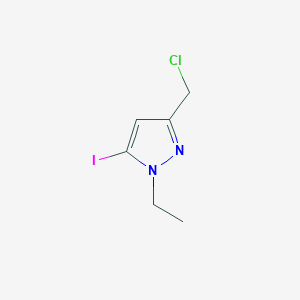
![N-[Cyano-(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B2869672.png)